molecular formula C22H23NO7 B1679977 Noscapine CAS No. 128-62-1

Noscapine

Cat. No.: B1679977
CAS No.: 128-62-1
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-MSOLQXFVSA-N
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Mechanism of Action

Target of Action

Noscapine primarily targets the Sigma non-opioid intracellular receptor 1 . It also interacts with Aurora Kinase B (AURKB) , a critical component of the chromosomal passenger complex involved in lung cancer pathogenesis . This compound has also been found to target EGFRp-Tyr1068 , suppressing the proliferation and invasion of certain cells .

Mode of Action

This compound’s antitussive effects are primarily mediated by its sigma receptor agonist activity . Experimental evidence suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound . This compound also inhibits the activity of AURKB . Molecular docking analysis shows that this compound occupies the substrate-binding pocket of AURKB with strong binding affinity .

Biochemical Pathways

This compound affects several biochemical pathways. It influences the NF-κB pathway , suppressing proteins that aid cancer cell survival . It also affects the dynamic instability of microtubules, driven by the binding and hydrolysis of GTP by tubulin subunits . This compound antagonizes bradykinin-mediated constriction, a mechanism linked to ACE-inhibitor-induced coughing .

Pharmacokinetics (ADME)

This compound exhibits pronounced pharmacokinetic variability . A semi-physiological model of this compound effectively describes the first-pass hepatic metabolism through the inclusion of a liver compartment . Total body weight and the CYP2C9 genotype-predicted phenotype were identified as significant covariates on apparent clearance . This compound’s bioavailability is approximately 30% .

Result of Action

This compound triggers apoptosis in various cancer cell lines . It has demonstrated anti-tumor effects and has the potential to become an ally against breast, ovarian, colon, and gastric cancer, among other types of malignancy . This compound affects genes and proteins related to apoptosis in cancer cell lines and several types of cancer patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can reduce the histamine-induced contractility of certain arteries . The merit of this compound in crossing the blood–brain barrier makes it a putative candidate agent against neurodegenerative and psychiatric diseases . Its long safety record, widespread availability, and ease of administration make it an ideal candidate for fighting several life-threatening conditions .

Biochemical Analysis

Biochemical Properties

Noscapine interacts with various enzymes, proteins, and other biomolecules. It has been found to have a pronounced pharmacokinetic variability . The drug’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It has been found to suppress both inducible and constitutive NF-κB activation in tumor cells through inhibition of IκB kinase, leading to inhibition of phosphorylation and degradation of IκBα .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Its antitussive effects are primarily mediated by its sigma receptor agonist activity . It has also been found to inhibit tumor growth and enhance cancer chemosensitivity via selective blockage of NF-κB, an important transcription factor in glioblastoma pathogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A semi-physiological model of this compound was established, effectively describing the first-pass hepatic metabolism through the inclusion of a liver compartment . It has been observed that a disproportionate increase in the area under the plasma concentration–time curve (AUC) of this compound occurs in the oral dose range of 100–300 mg, with a three-fold increase in dose resulting in a nine-fold increase in AUC due to saturable first-pass metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A three-compartmental model with zero-order absorption and first-order elimination process best described the plasma data . Total body weight and the CYP2C9 genotype-predicted phenotype were both identified as significant covariates on apparent clearance .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of this compound in P. somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After entering the circulatory system, this compound exhibits wide distribution throughout the body with a large volume of distribution of 4.7 L/kg, indicating that it distributes well into tissues .

Subcellular Localization

It is known that this compound’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noscapine can be synthesized through various methods. One common synthetic route involves the demethylation of narcotine using hydrogen peroxide and ferrous sulfate . Another method includes the conjugation of N-Boc-protected amino acids to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the opium poppy, followed by purification processes. The biosynthesis of this compound in Papaver somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate .

Chemical Reactions Analysis

Types of Reactions: Noscapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNEGZIBPJZJG-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023385, DTXSID901032089
Record name Noscapine
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Record name (+/-)-Noscapine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-alpha-Narcotine
Source Human Metabolome Database (HMDB)
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Solubility

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C
Record name NOSCAPINE
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Density

1.395
Record name NOSCAPINE
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Mechanism of Action

Noscapine's antitussive effects appear to be primarily mediated by its sigma receptor agonist activity. Evidence for this mechanism is suggested by experimental evidence in rats. Pretreatment with rimcazole, a sigma specific antagonist, causes a dose-dependent reduction in antitussive activity of noscapine., ...EXCEPT FOR ITS ANTITUSSIVE EFFECT, IT HAS NO SIGNIFICANT ACTIONS ON CNS IN DOSES WITHIN THERAPEUTIC RANGE.
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Color/Form

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

6035-40-1, 128-62-1
Record name Gnoscopine
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Record name NOSCAPINE
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Record name NOSCAPINE, (±)-
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Melting Point

176 °C
Record name NOSCAPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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